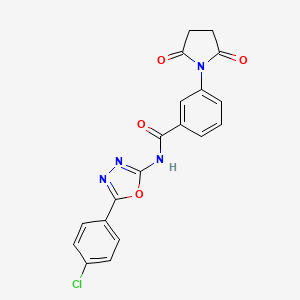

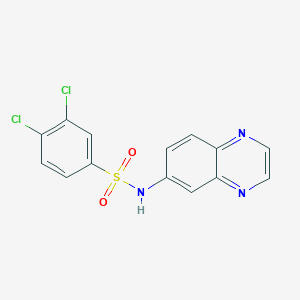

![molecular formula C21H15Cl2NO3 B2659658 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone CAS No. 317833-18-4](/img/structure/B2659658.png)

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da . The structure includes a benzo[5,6]chromeno[4,3-c]isoxazole ring system, which is part of the larger class of organic compounds known as benzofurans .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14N2O3 , an average mass of 270.283 Da , and a monoisotopic mass of 270.100433 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Supramolecular Networks

Research on structurally similar compounds, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, has explored their ability to form supramolecular networks through specific intermolecular interactions. These networks exhibit significant differences in their interaction patterns based on simple substitutions, influencing the overall molecular assembly and potential applications in the design of new materials with specific properties (Rajalakshmi et al., 2012).

Photo-Reorganization

Another area of research involves the photo-reorganization of chromenones, leading to the synthesis of angular pentacyclic compounds. This process represents a green and convenient method for generating complex molecular scaffolds, which could have implications in drug synthesis and the development of new organic materials (Dalal et al., 2017).

Synthesis of Fused Hybrids

The synthesis of novel fused chromone-pyrimidine hybrids via specific rearrangements demonstrates the potential of chromenones as precursors in the creation of biologically active compounds. These methods offer versatile approaches to synthesizing functionalized molecules, potentially useful in medicinal chemistry (Sambaiah et al., 2017).

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis methods for benzo[f]chromene derivatives highlight innovative approaches to chemical synthesis, offering efficient and rapid production of complex molecules. Such techniques are valuable for the development of new pharmaceuticals and materials (Sandaroos & Damavandi, 2013).

Trifluoromethyl-Substituted Compounds

The development of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles through regioselective synthesis demonstrates the potential of incorporating fluorinated groups into complex molecules. These modifications can significantly alter the physical, chemical, and biological properties of compounds, making them useful in various applications, including drug development and materials science (Bonacorso et al., 2017).

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO3/c22-16-7-5-13(9-17(16)23)21(25)24-20-14(11-27-24)10-26-18-8-6-12-3-1-2-4-15(12)19(18)20/h1-9,14,20H,10-11H2/t14-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVRJLCCWPECFJ-VBKZILBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

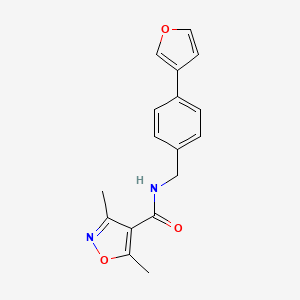

![2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2659576.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2659577.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2659578.png)

![5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole](/img/structure/B2659580.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)

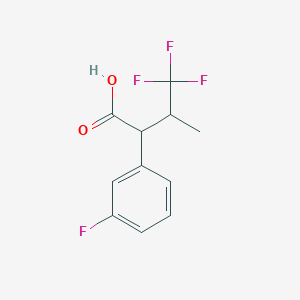

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

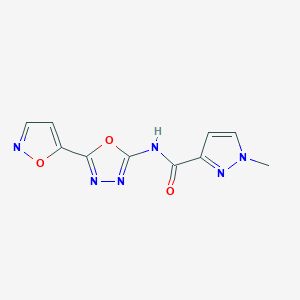

![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)